
4,5-Dimethylpyridine-2-carbonitrile
Overview
Description
4,5-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 5 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2-carbonitrile typically involves the cyanation of 4,5-dimethylpyridine derivatives. One common method is the nucleophilic substitution of halogen atoms by a cyanide ion using metal cyanides such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) under phase-transfer catalysis conditions . The reaction is usually carried out in solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar cyanation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or hydrazines are used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Synthesis and Derivatives
4,5-Dimethylpyridine-2-carbonitrile can be synthesized through various methods involving pyridine derivatives. The synthesis often includes nitration and subsequent reactions with different reagents to yield valuable intermediates used in pharmaceuticals.
Applications in Medicinal Chemistry
- Intermediates for Drug Synthesis :
- Antimicrobial Agents :
- Anti-inflammatory Properties :
Case Study 1: Synthesis of ATPase Inhibitors
A study published in the European Patent Office outlines a method for synthesizing ATPase inhibitors starting from 3,5-dimethyl-4-methoxypyridine derivatives. This process highlights the importance of this compound as an intermediate in producing compounds with therapeutic potential against cancer .
Case Study 2: Antimicrobial Activity
Research conducted by a team at a leading pharmaceutical company demonstrated that certain derivatives of this compound showed promising results against Gram-positive bacteria. This study emphasizes the compound's potential role in developing new antibiotics .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridine-2-carbonitrile largely depends on its chemical environment and the specific reactions it undergoes. In coordination chemistry, it can form complexes with metal ions, influencing the reactivity and selectivity of catalytic processes. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound has an additional nitrile group and different substitution pattern, leading to distinct chemical properties and reactivity.
3,5-Dimethylpyridine-2-carbonitrile: Similar in structure but with methyl groups at different positions, affecting its steric and electronic properties.
Uniqueness: 4,5-Dimethylpyridine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both methyl and nitrile groups provides a versatile platform for further chemical modifications and functionalization.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,5-Dimethylpyridine-2-carbonitrile?
- Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like 2-cyanopyridine derivatives with methylating agents (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under inert atmosphere. Catalysts such as potassium carbonate may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- Spectroscopy : H/C NMR (to confirm methyl and nitrile groups), FT-IR (C≡N stretch ~2200 cm), and LC-MS (molecular ion peak validation).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement. Hydrogen-bonding networks (e.g., C–H···N interactions) can be analyzed using Mercury or OLEX2 .
Q. What safety protocols are essential when handling this compound?
- Answer : Use PPE (gloves, lab coat, goggles), conduct reactions in fume hoods, and avoid skin contact. Waste disposal should follow institutional guidelines for nitrile-containing compounds. Toxicity data is limited; assume acute hazards and prioritize acute exposure mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Cross-validate using complementary techniques:
- Ambiguous NMR peaks : Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
- Crystallographic vs. computational data : Compare SXRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian/B3LYP). Discrepancies may indicate solvent effects or polymorphism .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound in drug discovery?
- Answer :
- Functional group variation : Introduce substituents at the 2-cyano or 4,5-dimethyl positions to modulate steric/electronic effects.
- Bioassays : Test binding affinity against targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization. Correlate IC values with computational docking (AutoDock Vina) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Answer : Challenges include low crystal symmetry and solvent inclusion. Solutions:
- Crystallization conditions : Slow evaporation from ethanol/water mixtures at 4°C.
- Refinement : Use SHELXL for high-resolution data; apply TWINABS for twinned crystals. Hydrogen-bonding networks stabilize lattice packing .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to map reaction pathways:
- Electrophilic sites : Analyze Fukui indices for nitrile and methyl groups.
- Transition states : Identify energy barriers for nucleophilic attacks (e.g., SNAr reactions) .
Q. What mechanistic insights guide the study of this compound’s bioactivity?
Properties
IUPAC Name |
4,5-dimethylpyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSJDKXIYIGGOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531505 | |
Record name | 4,5-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24559-31-7 | |
Record name | 4,5-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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